molecular formula C22H25O4S- B14631868 [({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide CAS No. 56856-00-9

[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide

Cat. No.: B14631868
CAS No.: 56856-00-9
M. Wt: 385.5 g/mol
InChI Key: GDFUOYGQWSDPHW-UHFFFAOYSA-M
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Description

[({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide is a complex organic compound characterized by its unique structural features, including a biphenyl group, a tert-butyl substituent, and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.

    Introduction of the tert-butyl group: This step may involve Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of the hex-3-yn-1-yl group: This can be done through a Sonogashira coupling reaction between an alkyne and an aryl halide.

    Formation of the sulfinyl group: This step may involve the oxidation of a sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of [({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide would likely involve optimization of the synthetic routes for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, Lewis acids.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Functionalized biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfinyl groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of [({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The biphenyl core can interact with hydrophobic regions of proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    [({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfonyl]oxidanide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    [({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)thio]oxidanide: Similar structure but with a thioether group instead of a sulfinyl group.

Uniqueness

The uniqueness of [({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

56856-00-9

Molecular Formula

C22H25O4S-

Molecular Weight

385.5 g/mol

IUPAC Name

2-(4-tert-butyl-2-phenylphenoxy)hex-3-ynyl sulfite

InChI

InChI=1S/C22H26O4S/c1-5-6-12-19(16-25-27(23)24)26-21-14-13-18(22(2,3)4)15-20(21)17-10-8-7-9-11-17/h7-11,13-15,19H,5,16H2,1-4H3,(H,23,24)/p-1

InChI Key

GDFUOYGQWSDPHW-UHFFFAOYSA-M

Canonical SMILES

CCC#CC(COS(=O)[O-])OC1=C(C=C(C=C1)C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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